Naphthalene, 2-benzyl-1,2,3,4-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, 2-benzyl-1,2,3,4-tetrahydro- is an organic compound with the molecular formula C17H18 It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with a benzyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 2-benzyl-1,2,3,4-tetrahydro- typically involves the hydrogenation of naphthalene followed by benzylation. One common method is the catalytic hydrogenation of naphthalene in the presence of a suitable catalyst such as palladium or platinum under high pressure and temperature conditions. The resulting 1,2,3,4-tetrahydronaphthalene is then subjected to a Friedel-Crafts alkylation reaction with benzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield Naphthalene, 2-benzyl-1,2,3,4-tetrahydro-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalysts and reaction parameters is crucial to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 2-benzyl-1,2,3,4-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further hydrogenate the compound, converting it into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium or platinum catalysts
Substitution: Benzyl chloride (C7H7Cl) with aluminum chloride (AlCl3)
Major Products Formed
Oxidation: Formation of benzyl ketones or carboxylic acids
Reduction: Formation of more saturated hydrocarbons
Substitution: Formation of various substituted derivatives depending on the electrophile used
Scientific Research Applications
Naphthalene, 2-benzyl-1,2,3,4-tetrahydro- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Naphthalene, 2-benzyl-1,2,3,4-tetrahydro- involves its interaction with specific molecular targets and pathways. The benzyl group and the partially hydrogenated naphthalene ring contribute to its reactivity and ability to interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Naphthalene, 1,2,3,4-tetrahydro-: A partially hydrogenated derivative of naphthalene without the benzyl substitution.
Naphthalene, 1,2,3,4-tetrahydro-5-(1-phenylethyl)-: Another derivative with a different substitution pattern.
Uniqueness
Naphthalene, 2-benzyl-1,2,3,4-tetrahydro- is unique due to the presence of the benzyl group at the second position, which imparts distinct chemical and physical properties
Properties
CAS No. |
27019-09-6 |
---|---|
Molecular Formula |
C17H18 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
2-benzyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C17H18/c1-2-6-14(7-3-1)12-15-10-11-16-8-4-5-9-17(16)13-15/h1-9,15H,10-13H2 |
InChI Key |
AKGFRVNFTJTZLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2CC1CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.